Cas no 572911-11-6 (1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI))

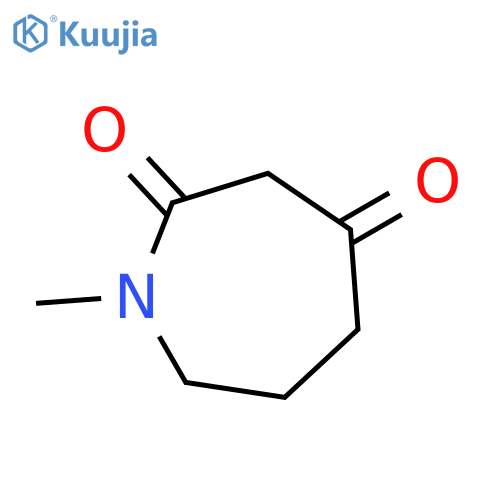

572911-11-6 structure

商品名:1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI)

CAS番号:572911-11-6

MF:C7H11NO2

メガワット:141.167742013931

CID:851553

1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI) 化学的及び物理的性質

名前と識別子

-

- 1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI)

-

- ほほえんだ: CN1CCCC(=O)CC1=O

1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7444449-0.05g |

1-methylazepane-2,4-dione |

572911-11-6 | 92.0% | 0.05g |

$344.0 | 2025-03-11 | |

| Enamine | EN300-7444449-0.1g |

1-methylazepane-2,4-dione |

572911-11-6 | 92.0% | 0.1g |

$515.0 | 2025-03-11 | |

| Enamine | EN300-7444449-1.0g |

1-methylazepane-2,4-dione |

572911-11-6 | 92.0% | 1.0g |

$1485.0 | 2025-03-11 | |

| Enamine | EN300-7444449-5.0g |

1-methylazepane-2,4-dione |

572911-11-6 | 92.0% | 5.0g |

$4309.0 | 2025-03-11 | |

| Enamine | EN300-7444449-0.5g |

1-methylazepane-2,4-dione |

572911-11-6 | 92.0% | 0.5g |

$1158.0 | 2025-03-11 | |

| Enamine | EN300-7444449-10.0g |

1-methylazepane-2,4-dione |

572911-11-6 | 92.0% | 10.0g |

$6390.0 | 2025-03-11 | |

| Enamine | EN300-7444449-0.25g |

1-methylazepane-2,4-dione |

572911-11-6 | 92.0% | 0.25g |

$735.0 | 2025-03-11 | |

| Enamine | EN300-7444449-2.5g |

1-methylazepane-2,4-dione |

572911-11-6 | 92.0% | 2.5g |

$2912.0 | 2025-03-11 |

1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI) 関連文献

-

Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

572911-11-6 (1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI)) 関連製品

- 2235-46-3(N,N-Diethylacetoacetamide)

- 2044-64-6(N,N-dimethyl-3-oxobutanamide)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬